molecular formula C₂₃H₂₄O₈S B1140563 4'-Desmethyl-6'-tosylmycophenolic Acid CAS No. 171808-03-0

4'-Desmethyl-6'-tosylmycophenolic Acid

Cat. No. B1140563
M. Wt: 460.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to 4'-Desmethyl-6'-tosylmycophenolic Acid involves complex chemical reactions. For instance, the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation involving N-tosylimines and organic phosphine catalysts demonstrates the intricate methods used to create structurally similar compounds (Zhu, Lan, & Kwon, 2003). Additionally, the total synthesis of mycophenolic acid, a closely related compound, has been achieved through various synthetic routes, highlighting the complex chemical strategies employed in synthesizing similar compounds (Patterson, 1993).

Molecular Structure Analysis

The molecular structure of mycophenolic acid, which shares a core structure with 4'-Desmethyl-6'-tosylmycophenolic Acid, has been determined through crystallographic studies. These studies reveal the detailed arrangement of atoms and the molecular geometry, providing insights into the structural aspects of these compounds (Covarrubias et al., 2000).

Chemical Reactions and Properties

The chemical reactions involving compounds related to 4'-Desmethyl-6'-tosylmycophenolic Acid are diverse. For example, the desymmetrization of cyclohexadienones via Brønsted acid-catalyzed enantioselective oxo-Michael reaction showcases the type of chemical transformations these compounds can undergo (Gu, Rong, Zheng, & You, 2010).

Physical Properties Analysis

The physical properties of related compounds are often determined by their molecular structure. For example, the hydrogen-bonded assemblages in derivatives of bis(hydroxymethyl)phenol indicate the significance of molecular interactions in defining the physical properties, such as melting points and solubility (Masci & Thuéry, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds similar to 4'-Desmethyl-6'-tosylmycophenolic Acid can be illustrated through the synthesis and membrane-protective activity of 4-aminomethyl derivatives of 2,6-diisobornylphenol. These studies highlight the antioxidative and membrane-protective activities, providing insight into the chemical behavior of such compounds (Buravlev et al., 2017).

Scientific Research Applications

Phenolic Acids and Their Applications

Chlorogenic Acid (CGA) Pharmacology Chlorogenic acid (CGA) exhibits a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and more. CGA influences lipid metabolism and glucose regulation, suggesting its potential in treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. This highlights the therapeutic roles of phenolic acids in general, providing a foundation for further exploration of similar compounds (Naveed et al., 2018).

Fluorescent Chemosensors Based on Phenolic Compounds Phenolic compounds have been utilized in the development of fluorescent chemosensors for detecting a variety of analytes, showcasing the versatility of phenolic derivatives in chemical sensing applications. This includes the detection of metal ions, anions, and neutral molecules, highlighting the selectivity and sensitivity of phenolic-based chemosensors (Roy, 2021).

p-Coumaric Acid and Its Biological Activities p-Coumaric acid, another phenolic acid, exhibits antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other bioactivities. Its conjugates have shown even greater biological activity, which suggests that modification of phenolic acids can enhance their therapeutic potential (Pei et al., 2016).

Safety And Hazards

Specific safety and hazard information for 4’-Desmethyl-6’-tosylmycophenolic Acid is not readily available. However, Material Safety Data Sheets (MSDS) for this compound can be obtained from suppliers11.


Future Directions

The future directions of research and applications involving 4’-Desmethyl-6’-tosylmycophenolic Acid are not clear from the available information. However, given its structural similarity to mycophenolic acid, it may have potential applications in immunosuppressive therapies910.


properties

IUPAC Name

(E)-6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O8S/c1-13-4-8-16(9-5-13)32(28,29)31-22-17(10-6-14(2)7-11-19(24)25)21(26)15(3)18-12-30-23(27)20(18)22/h4-6,8-9,26H,7,10-12H2,1-3H3,(H,24,25)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGXPGLZKZKOOJ-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)O)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2C/C=C(\C)/CCC(=O)O)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Desmethyl-6'-tosylmycophenolic Acid

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